molecular formula C18H21NO5S2 B2670072 3-[(furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine CAS No. 2097940-27-5

3-[(furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine

Cat. No.: B2670072
CAS No.: 2097940-27-5
M. Wt: 395.49
InChI Key: KRMYPIROTCXAPA-FMIVXFBMSA-N
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Description

3-[(furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine is a synthetically designed organic compound featuring a pyrrolidine core that is di-substituted with distinct sulfonyl groups. This structure incorporates a furan-2-ylmethylsulfonyl moiety at the 3-position of the pyrrolidine ring and a (E)-2-(4-methylphenyl)ethenesulfonyl group at the nitrogen atom. The presence of multiple sulfonyl functional groups is a significant feature, as they can act as key electrophilic warheads in the design of covalent enzyme inhibitors. This makes the compound a promising candidate for chemical biology and medicinal chemistry research, particularly in the development of targeted covalent inhibitors for proteins such as RAS and other GTPases, an area of significant current investigation . The (E)-configured styrenic sulfonyl component may also confer properties useful in materials science, including potential applications in polymer chemistry. As a specialized chemical tool, this product is intended for laboratory research purposes only. It is supplied as a high-purity solid and must be stored under appropriate conditions. This compound is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(furan-2-ylmethylsulfonyl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-15-4-6-16(7-5-15)9-12-26(22,23)19-10-8-18(13-19)25(20,21)14-17-3-2-11-24-17/h2-7,9,11-12,18H,8,10,13-14H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMYPIROTCXAPA-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine typically involves multi-step organic reactions. One common method includes the use of furan-2-ylmethanesulfonyl chloride and 1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine as starting materials. The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the sulfonyl groups can produce corresponding sulfides.

Scientific Research Applications

3-[(furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine involves its interaction with molecular targets through its functional groups. The furan and sulfonyl groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual sulfonyl substituents. Below is a comparative analysis with analogs from the literature:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference ID
Target Compound : 3-[(furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine Pyrrolidine with furylmethanesulfonyl and (E)-styrenesulfonyl groups C₁₈H₂₃NO₅S₂ ~397 (calculated) Hypothesized enhanced polarity due to dual sulfonyl groups; potential protease inhibition
3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid ester Benzimidazole-sulfinylpyridine hybrid with trifluoroethoxy and ester groups C₂₉H₂₅F₃N₄O₅S₂ 654.6 Proton-pump inhibitor candidate; sulfinyl group critical for acid stability
(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid Pyrrolidinyl-substituted enoic acid with (E)-styrenyl and pyridine groups C₂₅H₂₅N₂O₂ 397.5 Anti-inflammatory activity via COX-2 inhibition; carboxylic acid enhances binding affinity
3-(4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl)pyridine Thiazole-pyridine hybrid with methylsulfonylphenyl substituent C₁₅H₁₂N₂O₂S₂ 316.4 Kinase inhibitor scaffold; thiazole enhances π-π stacking in hydrophobic pockets

Key Comparative Insights

  • Sulfonyl vs. Sulfinyl/Sulfonamide Groups : The target compound’s sulfonyl groups (SO₂) confer higher polarity and oxidative stability compared to sulfinyl (SO) or sulfonamide (SO₂NH) analogs, which may influence solubility and metabolic pathways .
  • Stereochemical Impact: The (E)-configuration of the ethenesulfonyl group may enforce planar geometry, contrasting with the more flexible (Z)-isomers or non-conjugated substituents in related compounds .

Research Findings and Hypotheses

Physicochemical Properties

  • Thermochemical Stability : Density-functional theory (DFT) studies (e.g., Becke’s hybrid functional) suggest that exact-exchange terms improve predictions for sulfonyl-containing systems, supporting computational modeling of stability and reactivity .

Biological Activity

3-[(Furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various models, and structural characteristics that contribute to its function.

Chemical Structure

The compound features a pyrrolidine ring substituted with a furan moiety and sulfonyl groups, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

C15H16N2O4S2\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}_{2}

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cellular processes. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide groups may inhibit enzymes critical for cancer cell proliferation.
  • Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in cancer cell lines by modulating key regulatory proteins.

Antitumor Activity

Recent studies have demonstrated the compound's potential as an antitumor agent. For example, it exhibits significant inhibitory effects on various cancer cell lines, as summarized in Table 1.

Cell LineIC50 (μM)Mechanism of Action
HCT1160.004CDK2/9 inhibition leading to apoptosis
MCF70.008Induction of G2/M phase arrest
A5490.012Inhibition of metabolic pathways

Case Studies

  • HCT116 Xenograft Model : In vivo studies using HCT116 xenografts in mice showed that administration of the compound resulted in a significant reduction in tumor volume compared to controls, indicating its efficacy in a physiological context.
  • Mechanistic Insights : Further analysis revealed that the compound downregulated cyclin-dependent kinase (CDK) proteins, leading to apoptosis in treated cells. This was confirmed through Western blot analysis and flow cytometry.

Structural Insights

The crystal structure analysis provides insights into the interactions that facilitate biological activity. Notably, hydrogen bonding and π-π stacking interactions were observed, which are crucial for maintaining the stability and reactivity of the compound.

Table 2: Crystal Structure Parameters

ParameterValue
Centroid-Centroid Distance (Å)3.8745
Hydrogen Bond Angles (°)Varies (161° - 118°)

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